Rsk4-IN-1 (tfa)
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for Rsk4-IN-1 (tfa) are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions optimized for high yield and purity . Industrial production methods typically involve large-scale synthesis using automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Rsk4-IN-1 (tfa) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Rsk4-IN-1 (tfa) has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of RSK4 inhibitors.
Industry: Utilized in the development of new drugs and therapeutic agents targeting RSK4.
Mechanism of Action
Rsk4-IN-1 (tfa) exerts its effects by inhibiting the activity of RSK4, a kinase involved in the mitogen-activated protein kinase (MAPK) signaling pathway . This inhibition disrupts the downstream signaling processes that promote cell growth and survival, leading to reduced tumor proliferation and increased sensitivity to chemotherapy . The molecular targets and pathways involved include the phosphorylation of specific substrates and the modulation of gene expression .
Comparison with Similar Compounds
Rsk4-IN-1 (tfa) is unique among RSK4 inhibitors due to its high potency and specificity . Similar compounds include:
Trovafloxacin: A floxacin antibiotic that has been repurposed as an RSK4 inhibitor.
BI-D1870: Another RSK4 inhibitor used in research to study the role of RSK4 in cancer.
Compared to these compounds, Rsk4-IN-1 (tfa) offers a more targeted approach with fewer off-target effects, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C21H21F5N4O5 |
---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
1-cyclopentyl-7-(3,5-difluoro-4-hydroxyanilino)-4,4-dimethylpyrimido[4,5-d][1,3]oxazin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H20F2N4O3.C2HF3O2/c1-19(2)12-9-22-17(23-10-7-13(20)15(26)14(21)8-10)24-16(12)25(18(27)28-19)11-5-3-4-6-11;3-2(4,5)1(6)7/h7-9,11,26H,3-6H2,1-2H3,(H,22,23,24);(H,6,7) |
InChI Key |
NIKCUHFVKRKMBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CN=C(N=C2N(C(=O)O1)C3CCCC3)NC4=CC(=C(C(=C4)F)O)F)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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